![molecular formula C21H20N2O3 B302848 N-{2-[(2-phenylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B302848.png)
N-{2-[(2-phenylbutanoyl)amino]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-phenylbutanoyl)amino]phenyl}-2-furamide, commonly known as NPPF, is a synthetic compound that has gained significant attention in recent years due to its potential application in scientific research. NPPF belongs to the class of arylamide compounds and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
NPPF acts as a selective inhibitor of TRPM8 channels by binding to the channel pore and blocking the influx of calcium ions. This leads to a decrease in intracellular calcium levels, which in turn affects various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that NPPF has various biochemical and physiological effects, including the inhibition of TRPM8 channels, the regulation of intracellular calcium levels, and the modulation of pain sensation. NPPF has also been found to exhibit antitumor activity, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NPPF in lab experiments is its selectivity towards TRPM8 channels, which allows for specific targeting of these channels. However, NPPF has been found to have low solubility in aqueous solutions, which can limit its application in certain experiments. Additionally, the high cost of synthesis may also be a limiting factor for its widespread use in research.
Zukünftige Richtungen
There are several future directions for the use of NPPF in scientific research. One potential direction is the development of more efficient synthesis methods to reduce the cost of production. Another direction is the exploration of NPPF's potential in cancer therapy, as it has shown promising antitumor activity. Additionally, further research is needed to better understand the mechanism of action of NPPF and its potential applications in other physiological processes beyond TRPM8 channels.
In conclusion, N-{2-[(2-phenylbutanoyl)amino]phenyl}-2-furamide, or NPPF, is a synthetic compound that has shown potential in scientific research, specifically in the study of ion channels and pain sensation. While there are limitations to its use in lab experiments, the development of more efficient synthesis methods and further research into its potential applications could lead to significant advancements in various scientific fields.
Synthesemethoden
The synthesis of NPPF involves the reaction of 2-aminophenyl furan with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure NPPF.
Wissenschaftliche Forschungsanwendungen
NPPF has been found to have potential applications in a wide range of scientific research areas. One of the most significant applications of NPPF is in the study of ion channels, specifically the transient receptor potential (TRP) channels. NPPF has been found to selectively inhibit TRPM8 channels, which are involved in various physiological processes such as thermoregulation, pain sensation, and cancer progression.
Eigenschaften
Produktname |
N-{2-[(2-phenylbutanoyl)amino]phenyl}-2-furamide |
---|---|
Molekularformel |
C21H20N2O3 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
N-[2-(2-phenylbutanoylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c1-2-16(15-9-4-3-5-10-15)20(24)22-17-11-6-7-12-18(17)23-21(25)19-13-8-14-26-19/h3-14,16H,2H2,1H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
UTDKDTBADHFDLJ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CO3 |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.